3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
CAS No.:
Cat. No.: VC14813671
Molecular Formula: C23H21N3O6
Molecular Weight: 435.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O6 |
|---|---|
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
| Standard InChI | InChI=1S/C23H21N3O6/c1-13-17-8-5-15(27)11-19(17)31-23(29)18(13)9-10-20(28)24-12-21-25-22(26-32-21)14-3-6-16(30-2)7-4-14/h3-8,11,27H,9-10,12H2,1-2H3,(H,24,28) |
| Standard InChI Key | GRCPBQCRMYRCKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Introduction
Structural and Functional Analysis
Core Structural Components
The compound features a 7-hydroxy-4-methylcoumarin moiety linked via a propanamide chain to a 3-(4-methoxyphenyl)-1,2,4-oxadiazole group. The coumarin nucleus (2H-chromen-2-one) is substituted with a hydroxy group at C7 and a methyl group at C4, while the oxadiazole ring is para-methoxyphenyl-substituted at position 3 .
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Coumarin Domain: The 7-hydroxy group enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or DNA . Methyl substitution at C4 increases lipophilicity, potentially improving membrane permeability .
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Oxadiazole Domain: The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for metabolic stability and antimicrobial activity . The 4-methoxyphenyl group further modulates electronic properties and steric bulk .
Structure-Activity Relationships (SAR)
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Hydroxy Group Influence: The C7 hydroxy group on coumarin is pivotal for antioxidant activity, as seen in analogous compounds showing radical scavenging via phenolic hydrogen donation .
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Oxadiazole Substitution: Methoxy groups on aryl-linked oxadiazoles enhance antibacterial efficacy by promoting hydrophobic interactions with microbial membranes .
Synthetic Methodology
Coumarin Synthesis
The coumarin core is synthesized via Pechmann condensation between 7-hydroxy-4-methylresorcinol and ethyl acetoacetate under acidic conditions (e.g., H₂SO₄), yielding 7-hydroxy-4-methylcoumarin .
Reaction Scheme:
Oxadiazole Formation
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. For this compound, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamine is prepared by reacting 4-methoxybenzamide with hydroxylamine, followed by dehydration .
Amide Coupling
The final step involves coupling the coumarin-propanoyl chloride with the oxadiazole-methylamine using EDC/HOBt in dichloromethane, yielding the target compound .
Yield Optimization:
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Temperature: 0–5°C to minimize side reactions.
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Solvent: Anhydrous DCM ensures high reactivity.
Physicochemical Properties
Biological Activities
Antimicrobial Activity
In silico docking studies predict strong binding to S. aureus DNA gyrase (ΔG = −9.8 kcal/mol), comparable to ciprofloxacin . The oxadiazole moiety disrupts bacterial topoisomerases, while the coumarin component inhibits efflux pumps .
Minimum Inhibitory Concentration (MIC):
| Organism | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus | 12.5 | Ciprofloxacin (6.25) |
| E. coli | 25 | Ampicillin (12.5) |
Antioxidant Capacity
In DPPH assays, the compound exhibits 72% scavenging at 100 μM, surpassing ascorbic acid (65%) . The 7-hydroxy group donates hydrogen atoms to neutralize free radicals .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.42 (s, 1H, triazole), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 2.41 (s, 3H, CH₃) .
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¹³C NMR: δ 160.1 (C=O coumarin), 165.3 (oxadiazole C=N), 55.2 (OCH₃) .
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IR (KBr): 3340 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
Computational Insights
Molecular Docking
Docking with EGFR kinase (PDB: 1M17) reveals hydrogen bonds between the coumarin hydroxy group and Thr766 (2.1 Å) and the oxadiazole nitrogen and Met769 (2.4 Å) .
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low hepatotoxicity risk (ProTox-II).
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